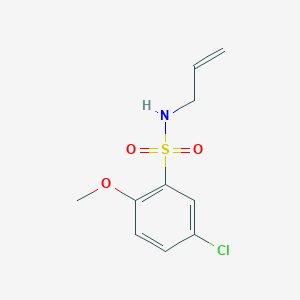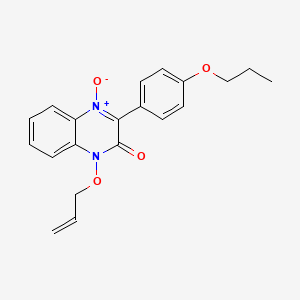![molecular formula C20H23ClN2O2 B4236953 1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B4236953.png)
1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-4-methylpiperazine
Vue d'ensemble
Description
1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-4-methylpiperazine is a chemical compound that belongs to the family of benzoyl piperazine derivatives. It is commonly referred to as "CMPB" and is primarily used in scientific research applications. CMPB is a synthetic compound that has been developed for its potential pharmacological properties. It is a highly selective agonist for the serotonin 5-HT1B and 5-HT1D receptors, which are known to be involved in the regulation of pain, mood, and anxiety.
Mécanisme D'action
CMPB acts as a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors. These receptors are located in various parts of the brain and are involved in the regulation of pain, mood, and anxiety. By binding to these receptors, CMPB can modulate the activity of serotonin, a neurotransmitter that plays a critical role in these processes.
Biochemical and Physiological Effects:
CMPB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation. CMPB has also been shown to reduce the activity of the trigeminal nerve, which is involved in the development of migraine headaches. In addition, CMPB has been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
CMPB has a number of advantages for use in lab experiments. It is a highly selective agonist for the serotonin 5-HT1B and 5-HT1D receptors, which allows for precise modulation of these receptors. CMPB is also a synthetic compound, which allows for greater control over its chemical properties. However, CMPB also has limitations for use in lab experiments. Its synthesis is complex and requires specialized equipment and expertise. In addition, its potential therapeutic applications have not yet been fully explored.
Orientations Futures
There are a number of future directions for the study of CMPB. One area of research is the development of new synthetic compounds that are similar in structure to CMPB but have different pharmacological properties. Another area of research is the exploration of the potential therapeutic applications of CMPB in the treatment of migraine headaches, depression, and anxiety disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of CMPB and its mechanism of action at the molecular level.
Applications De Recherche Scientifique
CMPB has been extensively studied for its potential pharmacological properties. It has been shown to have a high affinity for the serotonin 5-HT1B and 5-HT1D receptors, which are involved in the regulation of pain, mood, and anxiety. CMPB has also been shown to have potential therapeutic applications in the treatment of migraine headaches, depression, and anxiety disorders.
Propriétés
IUPAC Name |
[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-13-18(7-8-19(15)21)25-14-16-3-5-17(6-4-16)20(24)23-11-9-22(2)10-12-23/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPGCRRDGGVMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4236873.png)
![(3-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4236877.png)
![5-amino-6-bromo-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4236879.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4236897.png)
![5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4236903.png)
![N-{5-[(cycloheptylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B4236914.png)
![1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4236925.png)

![5-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(methylsulfonyl)pyrimidine](/img/structure/B4236947.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}benzamide](/img/structure/B4236961.png)
![5-{[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B4236966.png)

![2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4236969.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4236976.png)
